

# Application Notes and Protocols for LAS190792 (AZD8999)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**LAS190792**, also known as AZD8999, is a novel inhaled bifunctional molecule with potent muscarinic receptor antagonist and  $\beta$ 2-adrenoceptor agonist (MABA) activity.[1][2] Developed for the treatment of chronic respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD), **LAS190792** offers the potential for improved bronchodilation through its dual mechanism of action.[1][3] These application notes provide a summary of the available pharmacokinetic and pharmacodynamic data, along with detailed protocols for key preclinical and clinical studies.

# Pharmacokinetic and Pharmacodynamic Profile Preclinical Data

**LAS190792** has demonstrated high potency and selectivity in preclinical studies. Its affinity for muscarinic and  $\beta$ -adrenergic receptors, along with its functional potency, is summarized below.

Table 1: Preclinical Receptor Binding Affinity and Functional Potency of LAS190792



| Receptor Subtype                                                       | Parameter | Value |
|------------------------------------------------------------------------|-----------|-------|
| Muscarinic M1                                                          | pIC50     | 8.9   |
| Muscarinic M2                                                          | pIC50     | 8.8   |
| Muscarinic M3                                                          | pIC50     | 8.8   |
| Muscarinic M4                                                          | pIC50     | 9.2   |
| Muscarinic M5                                                          | pIC50     | 8.2   |
| β1-Adrenoceptor                                                        | pIC50     | 7.5   |
| β2-Adrenoceptor                                                        | pIC50     | 9.1   |
| β3-Adrenoceptor                                                        | pIC50     | 5.6   |
| Spontaneous Tone Isolated Trachea                                      | pEC50     | 9.6   |
| Data sourced from  MedChemExpress and Aparici  M, et al. (2017).[1][4] |           |       |

In a preclinical model using dogs, nebulized **LAS190792** demonstrated sustained bronchodilation with a half-life (t1/2) of 13.3 hours, inhibiting acetylcholine-induced bronchoconstriction with minimal cardiac effects.[1]

### **Clinical Data**

A two-part Phase I clinical trial (NCT02059434) evaluated the pharmacokinetics and pharmacodynamics of single ascending doses of **LAS190792** in patients with mild asthma and moderate to severe COPD.[3][5]

Table 2: Pharmacokinetic Parameters of Single Inhaled Doses of **LAS190792** in Patients with Mild Asthma



| Dose (μg)                                                         | Cmax (pg/mL)                                                                                                                                                              | Tmax (hours) | AUC(0-t) (pg*h/mL)                          |
|-------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|---------------------------------------------|
| 5-100                                                             | Not explicitly stated, but showed a clear trend to increase with dose. Concentrations were below the limit of quantification (<5 pg/mL) for a large number of timepoints. | 0.25 - 0.5   | Showed a clear trend to increase with dose. |
| Data from a randomized placebo-controlled trial in asthmatics.[3] |                                                                                                                                                                           |              |                                             |

Table 3: Pharmacokinetic Parameters of Single Inhaled Doses of **LAS190792** in Patients with Moderate to Severe COPD

| Dose (µg)                                                                                          | Cmax (pg/mL) | Tmax (hours) | AUC(0-t) (pg*h/mL) |
|----------------------------------------------------------------------------------------------------|--------------|--------------|--------------------|
| 100                                                                                                | 15.4         | 0.5          | 20.5               |
| 400                                                                                                | 56.2         | 0.5          | 127                |
| Data from a single-<br>dose safety,<br>tolerability, PD & PK<br>study in patients with<br>COPD.[5] |              |              |                    |

Table 4: Pharmacodynamic Response (Bronchodilation) to Single Inhaled Doses of LAS190792



| Population                 | Dose (μg) | Mean Change from<br>Baseline in Trough<br>FEV1 (L) | Duration of Action      |
|----------------------------|-----------|----------------------------------------------------|-------------------------|
| Mild Asthma                | ≥ 50      | 0.371 - 0.599<br>(Clinically meaningful)           | Sustained over 36 hours |
| Moderate to Severe         | 100       | 0.104 (Statistically significant vs. placebo)      | Sustained over 24 hours |
| Moderate to Severe<br>COPD | 400       | 0.178 (Statistically significant vs. placebo)      | Sustained over 24 hours |

FEV1: Forced

Expiratory Volume in 1 second. Data from studies in patients with asthma and COPD.[3][5]

## **Experimental Protocols**

# Preclinical Study: Acetylcholine-Induced Bronchoconstriction in Dogs (Generalized Protocol)

This protocol is a generalized representation based on standard pharmacological methods.

- 1. Objective: To evaluate the duration and efficacy of **LAS190792** in inhibiting acetylcholine-induced bronchoconstriction in an in vivo model.
- 2. Animals: Beagle dogs.
- 3. Materials:
- LAS190792 solution for nebulization.
- Acetylcholine (ACh) solution.
- Nebulizer and inhalation apparatus.



- Equipment for measuring respiratory function (e.g., pneumotachograph).
- Anesthesia and monitoring equipment.

#### 4. Procedure:

- Anesthetize the dogs and maintain a stable level of anesthesia.
- Intubate the animals and connect them to a ventilator.
- Monitor baseline respiratory parameters, including airway resistance.
- Administer a challenge dose of nebulized acetylcholine and record the peak increase in airway resistance.
- After a washout period, administer a single dose of nebulized LAS190792.
- At various time points post-dose (e.g., 1, 4, 8, 12, 24 hours), re-challenge with the same dose of acetylcholine and measure the inhibition of the bronchoconstrictor response.
- Monitor cardiovascular parameters (heart rate, blood pressure) throughout the experiment.
- 5. Data Analysis: Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction at each time point. Determine the duration of action and the half-life of the bronchodilatory effect.

# Clinical Study: Phase I, Single Ascending Dose Trial in Patients with Asthma and COPD (Generalized Protocol - based on NCT02059434)

This protocol is a generalized representation based on the publicly available information for the NCT02059434 trial.

1. Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of inhaled **LAS190792**.

### 2. Study Design:

- Part 1 (Asthma): Randomized, placebo-controlled, single ascending dose study in male subjects with mild, stable asthma.[3]
- Part 2 (COPD): Randomized, double-blind, placebo- and active-controlled, 5-way crossover, single-dose study in subjects with moderate to severe COPD.[5]
- 3. Patient Population:



- Inclusion Criteria (Generalized):
- Part 1: Male subjects aged 18-70 with a clinical diagnosis of mild persistent asthma.[5]
- Part 2: Male and female subjects with a clinical diagnosis of moderate to severe COPD.[5]
- Exclusion Criteria (Generalized): Significant comorbidities, recent exacerbations, use of prohibited medications.
- 4. Investigational Product Administration:
- LAS190792 administered via a dry powder inhaler (Genuair®).[3]
- Single ascending doses (e.g., 5, 20, 50, 100, 200, 400 μg).[2][3]
- 5. Pharmacokinetic Assessment:
- Collect venous blood samples at pre-defined time points pre- and post-dose (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 36 hours post-dose).
- Process blood samples to obtain plasma and store frozen until analysis.
- Analyze plasma concentrations of LAS190792 using a validated bioanalytical method (e.g., LC-MS/MS).
- Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.
- 6. Pharmacodynamic Assessment:
- Perform spirometry to measure Forced Expiratory Volume in 1 second (FEV1) at pre-defined time points pre- and post-dose (e.g., pre-dose, and at regular intervals up to 36 hours post-dose).
- Calculate the change from baseline in FEV1 at each time point.
- 7. Safety and Tolerability Assessment:
- Monitor adverse events, vital signs, electrocardiograms (ECGs), and laboratory safety parameters throughout the study.

## **Signaling Pathways**

**LAS190792** exerts its therapeutic effect through two distinct signaling pathways: antagonism of the M3 muscarinic receptor and agonism of the  $\beta$ 2-adrenergic receptor in airway smooth muscle cells.

Caption: Dual signaling pathway of **LAS190792**.



The diagram above illustrates the dual mechanism of action of **LAS190792**. As an M3 receptor antagonist, it blocks acetylcholine-induced bronchoconstriction. Concurrently, as a  $\beta$ 2-adrenoceptor agonist, it actively promotes bronchodilation.



Click to download full resolution via product page

Caption: Generalized experimental workflows.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ahajournals.org [ahajournals.org]
- 2. Beta2 Receptor Agonists and Antagonists StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel beta2-adrenergic receptor signaling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are M3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for LAS190792 (AZD8999)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935823#las190792-pharmacokinetic-and-pharmacodynamic-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com